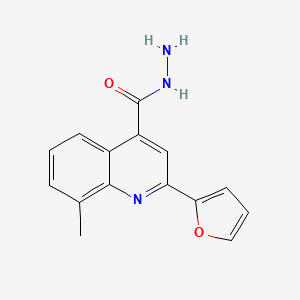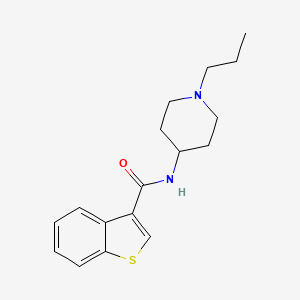![molecular formula C18H20O4 B4669324 ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate](/img/structure/B4669324.png)
ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate
概要
説明
Ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-(2-methylphenoxy)ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-hydroxybenzoate is then subjected to an etherification reaction with 2-(2-methylphenoxy)ethanol under basic conditions, such as using sodium hydride or potassium carbonate as the base. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-[2-(2-methylphenoxy)ethoxy]benzoic acid or corresponding ketones.
Reduction: Formation of ethyl 4-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the formulation of specialty chemicals, such as fragrances, flavorings, and polymers.
作用機序
The mechanism of action of ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
類似化合物との比較
Ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the 2-(2-methylphenoxy)ethoxy group, making it less complex and potentially less active in certain applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
4-[2-(2-methylphenoxy)ethoxy]benzoic acid: The carboxylic acid analog, which may have different solubility and reactivity profiles.
This compound is unique due to its specific substitution pattern and the presence of both an ester and an ether linkage, which confer distinct chemical and physical properties.
特性
IUPAC Name |
ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-20-18(19)15-8-10-16(11-9-15)21-12-13-22-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXHNEGSXRKGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide](/img/structure/B4669242.png)
![N-(2-methoxy-1-methylethyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4669245.png)


![2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4669259.png)

![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B4669274.png)
![8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4669282.png)
![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4669298.png)
![1-benzyl-5-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2,3-dimethyl-1H-indole](/img/structure/B4669303.png)
![2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4669319.png)

![2-[3-[(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-phenylacetamide](/img/structure/B4669334.png)
![11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B4669336.png)
